Tetra-O-benzoyl-beta-L-rhamnopyranose
Description
Tetra-O-benzoyl-β-L-rhamnopyranose is a fully benzoylated derivative of L-rhamnose, a 6-deoxy hexose commonly found in plant glycosides and bacterial polysaccharides. The compound features benzoyl groups at the 2-, 3-, 4-, and 6-positions of the pyranose ring, which serve as protective groups during synthetic glycosylation reactions. Its β-anomeric configuration and L-sugar stereochemistry distinguish it from more common D-sugar derivatives, making it valuable for synthesizing enantioselective bioactive molecules .
Properties
Molecular Formula |
C34H28O9 |
|---|---|
Molecular Weight |
580.6 g/mol |
IUPAC Name |
[(3R,4R,5S,6S)-3,4-dibenzoyloxy-5-hydroxy-6-methyloxan-2-yl] 2-benzoylbenzoate |
InChI |
InChI=1S/C34H28O9/c1-21-27(35)29(41-31(37)23-15-7-3-8-16-23)30(42-32(38)24-17-9-4-10-18-24)34(40-21)43-33(39)26-20-12-11-19-25(26)28(36)22-13-5-2-6-14-22/h2-21,27,29-30,34-35H,1H3/t21-,27-,29+,30+,34?/m0/s1 |
InChI Key |
CXIFLPXQTOOBQD-HEYZEUQUSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H](C(O1)OC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetra-O-benzoyl-beta-L-rhamnopyranose typically involves the benzoylation of L-rhamnoseThe reaction is carried out under controlled conditions to ensure the selective benzoylation of the hydroxyl groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tetra-O-benzoyl-beta-L-rhamnopyranose undergoes various chemical reactions, including:
Hydrolysis: The benzoyl groups can be hydrolyzed under acidic or basic conditions to yield L-rhamnose.
Substitution: The benzoyl groups can be replaced with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Hydrolysis: L-rhamnose and benzoic acid.
Substitution: Various substituted rhamnopyranose derivatives depending on the nucleophile used.
Scientific Research Applications
Tetra-O-benzoyl-beta-L-rhamnopyranose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of glycosides and other carbohydrate derivatives.
Biology: Studied for its potential role in modulating biological processes due to its structural similarity to naturally occurring sugars.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of Tetra-O-benzoyl-beta-L-rhamnopyranose is primarily related to its ability to interact with biological molecules. The benzoyl groups enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various molecular targets, including enzymes and receptors, to modulate biological processes. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional differences between Tetra-O-benzoyl-β-L-rhamnopyranose and related compounds:
Key Observations:
- Protecting Group Chemistry: Benzoyl groups (esters) offer greater stability under acidic conditions compared to acetyl groups, which are more labile under basic conditions. Benzyl groups (ethers), as in 2,3,4-Tri-O-benzyl-β-D-arabinopyranose, require hydrogenolysis for removal, contrasting with the base-sensitive benzoyl esters .
- Stereochemical Impact: The β-L configuration of Tetra-O-benzoyl-β-L-rhamnopyranose enables access to rare enantiomers in natural product synthesis, unlike D-sugar derivatives like 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose .
- Solubility: Benzoylated compounds exhibit lower solubility in polar solvents compared to acetylated analogs (e.g., 1,2,3,4-Tetra-O-acetyl-β-D-xylopyranose), influencing their use in reaction solvents .
Reactivity in Glycosylation Reactions
Tetra-O-benzoyl-β-L-rhamnopyranose is often employed as a glycosyl donor due to the electron-withdrawing benzoyl groups, which stabilize the oxocarbenium ion intermediate during glycosylation. In contrast:
- Acetylated Derivatives: 1,2,3,4-Tetra-O-acetyl-β-D-xylopyranose undergoes faster hydrolysis but is less stable in long-term storage, limiting its utility in multi-step syntheses .
- Benzylated Derivatives: 2,3,4-Tri-O-benzyl-β-D-arabinopyranose requires harsher deprotection conditions, making it less suitable for acid-sensitive substrates .
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